2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers
Description
2-Methyl-1-(2-methylcyclopropyl)butan-1-one is a ketone-containing compound featuring a cyclopropane substituent. Its synthesis typically involves cyclopropane-carbaldehyde intermediates, as seen in analogous reactions (e.g., compound 16 in ). The compound exists as a mixture of diastereomers due to stereogenic centers in the cyclopropane ring and the ketone-bearing carbon. Diastereomer mixtures often exhibit distinct physicochemical and biological properties, necessitating careful characterization .
Properties
CAS No. |
1559136-73-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methyl-1-(2-methylcyclopropyl)butan-1-one |
InChI |
InChI=1S/C9H16O/c1-4-6(2)9(10)8-5-7(8)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CZLZHOIZWUAXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1CC1C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylcyclopropyl)butan-1-one typically involves the cyclopropanation of a suitable precursor, such as 2-methyl-1-butanone, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-1-(2-methylcyclopropyl)butan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or chromatography, to separate the desired diastereomers from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-methylcyclopropyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methyl-1-(2-methylcyclopropyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-methylcyclopropyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Key Structural Features
Physicochemical Properties
- Cyclopropane vs. Cyclobutane : The target compound’s cyclopropane ring has higher ring strain than cyclobutane in 2-(methylsulfanyl)cyclobutan-1-ol (), leading to divergent reactivity (e.g., cyclopropane’s susceptibility to acid-catalyzed ring-opening) .
- Solubility : The pyridinyl ester () exhibits improved aqueous solubility compared to the hydrophobic cyclopropane-containing target compound due to polarizable nitrogen and ester groups .
Separation Challenges
- Diastereomer mixtures like the target compound and 2-bromo analogs () often resist chromatographic separation, necessitating advanced techniques like chiral stationary phases or derivatization . For example, notes unresolved diastereomers in pharmaceuticals, complicating purity assessments .
Thermodynamic and Kinetic Considerations
discusses nonrandomness in liquid mixtures, relevant to diastereomer equilibria. The target compound’s behavior in solution (e.g., preferential solvation) may align with models like Wilson’s equation, affecting its purification and formulation .
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